(S)-2-amino-5-phenylpentanoic acid (S)-2-amino-5-phenylpentanoic acid L-2-Amino-5-phenyl-pentanoic acid

Brand Name: Vulcanchem
CAS No.: 62777-25-7
VCID: VC21101847
InChI: InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m0/s1
SMILES: C1=CC=C(C=C1)CCCC(C(=O)O)N
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

(S)-2-amino-5-phenylpentanoic acid

CAS No.: 62777-25-7

Cat. No.: VC21101847

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-amino-5-phenylpentanoic acid - 62777-25-7

Specification

CAS No. 62777-25-7
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name (2S)-2-amino-5-phenylpentanoic acid
Standard InChI InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m0/s1
Standard InChI Key XOQZTHUXZWQXOK-JTQLQIEISA-N
Isomeric SMILES C1=CC=C(C=C1)CCC[C@@H](C(=O)[O-])[NH3+]
SMILES C1=CC=C(C=C1)CCCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)CCCC(C(=O)[O-])[NH3+]

Introduction

Chemical Structure and Properties

Structural Features

(S)-2-amino-5-phenylpentanoic acid consists of:

  • A phenyl ring

  • A five-carbon chain connecting the phenyl group to the amino acid functional group

  • An amino group (-NH₂) at the C2 position

  • A carboxylic acid group (-COOH) also at the C2 position

  • S-configuration at the stereogenic carbon

The molecular formula of this compound is C₁₁H₁₅NO₂, with an expected molecular weight of approximately 193.24 g/mol. The molecular structure features a phenyl ring attached to a flexible aliphatic chain that contains the amino acid functionality.

Physical and Chemical Properties

Based on comparable compounds such as homophenylalanine, we can infer the following properties for (S)-2-amino-5-phenylpentanoic acid:

PropertyExpected ValueBasis for Estimation
Physical StateWhite to off-white solidSimilar to homophenylalanine
SolubilitySparingly soluble in aqueous acid, slightly soluble in aqueous baseBased on homophenylalanine solubility patterns
pKa~2.3-2.5Estimated from homophenylalanine (pKa 2.32)
Optical RotationNegative in acidic solutionBased on the negative rotation of L-homophenylalanine
Melting Point>200°CEstimated from homophenylalanine properties

The S-configuration at the alpha carbon would likely result in optical activity similar to other L-amino acids, with negative rotation when measured in acidic solution.

Synthesis Methods

Microbial Production Possibilities

Another potential synthesis route could involve microbial production, similar to approaches developed for L-homophenylalanine. Researchers have identified genes responsible for homophenylalanine biosynthesis in the cyanobacterium Nostoc punctiforme PCC73102, specifically hphA, hphB, and hphCD .

When these genes were expressed in Escherichia coli, researchers achieved fermentative production of L-homophenylalanine from L-phenylalanine . Optimization of gene expression increased yields to approximately 630 mg/liter. Adapting this approach to produce (S)-2-amino-5-phenylpentanoic acid might involve:

  • Screening for enzymes with broader substrate specificity

  • Engineering existing enzymes to accept longer-chain substrates

  • Designing novel biosynthetic pathways for the extended carbon chain

Chemical Synthesis Considerations

Chemical synthesis routes might also be considered, potentially adapting approaches used for D-homophenylalanine. One reported method involves treating 5-benzylmethylhydantoin with microorganisms from the genus Pseudomonas or using 5-hydantoin decomposition-type enzymes derived from these microorganisms .

Biological and Pharmaceutical Applications

Peptide Synthesis Applications

(S)-2-amino-5-phenylpentanoic acid has potential applications in peptide synthesis, similar to homophenylalanine. The extended carbon chain could provide distinct conformational properties when incorporated into peptides, potentially affecting:

  • Secondary structure formation

  • Receptor binding properties

  • Stability against enzymatic degradation

  • Membrane permeability

These properties make it a valuable candidate for creating modified peptides with enhanced biological activity or stability .

Pharmaceutical Development

The compound may have significant value in pharmaceutical development, particularly in the creation of enzyme inhibitors. For context, phosphonic acid analogues of homophenylalanine have shown strong inhibitory properties against alanine aminopeptidases of human (hAPN, CD13) and porcine (pAPN) origin .

Enzymatic studies have indicated that homophenylalanine derivatives exhibit higher inhibitory potential compared to phenylalanine derivatives against both enzymes, with inhibition constants in the submicromolar range for hAPN and micromolar range for pAPN . Given this precedent, (S)-2-amino-5-phenylpentanoic acid might offer even different binding properties due to its extended side chain.

Research Perspectives

Comparison with Homophenylalanine

A systematic comparison between (S)-2-amino-5-phenylpentanoic acid and L-homophenylalanine would be valuable for understanding how the additional methylene group affects various properties:

PropertyL-Homophenylalanine(S)-2-amino-5-phenylpentanoic acid (Expected)
HydrophobicityModerateHigher
Conformational FlexibilityModerateGreater
Enzyme Substrate SpecificityWell-characterizedRequires investigation
Receptor BindingKnown for several systemsPotentially different binding modes

Enzymatic Studies

Investigation of enzyme specificity toward (S)-2-amino-5-phenylpentanoic acid would be particularly valuable. For instance, studies on L-homophenylalanine production have shown that enzymes like HphB have comparatively relaxed substrate specificity, while HphA and HphCD demonstrate tight substrate specificity . Determining whether these or other enzymes can accommodate the longer carbon chain of (S)-2-amino-5-phenylpentanoic acid would advance understanding of both enzymatic mechanisms and potential production methods.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies comparing (S)-2-amino-5-phenylpentanoic acid with related compounds could reveal important insights about how structural modifications affect biological activity. These studies would be particularly relevant for pharmaceutical applications, potentially leading to the development of more effective enzyme inhibitors or receptor ligands.

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